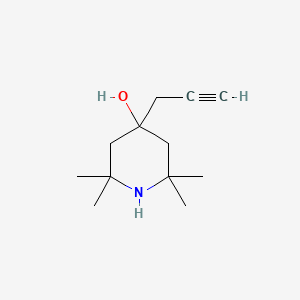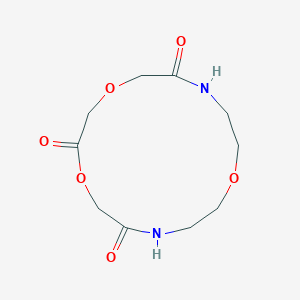
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione, also known as Kryptofix 21, is a macrocyclic ligand with the molecular formula C10H22N2O3. This compound is part of the crown ether family and is known for its ability to form stable complexes with various metal ions. Its unique structure, which includes three oxygen atoms and two nitrogen atoms within a 15-membered ring, allows it to effectively coordinate with metal ions, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: Can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., copper acetate) in an aqueous or organic solvent.
Substitution: Requires suitable nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Scientific Research Applications
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets include metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the trione functionality.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom and a larger ring size
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione is unique due to its specific ring size and the presence of three oxygen atoms and two nitrogen atoms, which provide a high affinity for metal ions. This makes it particularly effective in forming stable metal complexes compared to other similar compounds .
Properties
CAS No. |
74229-36-0 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1,4,10-trioxa-7,13-diazacyclopentadecane-2,6,14-trione |
InChI |
InChI=1S/C10H16N2O6/c13-8-5-17-7-10(15)18-6-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
InChI Key |
IGBBAFBZOHGCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC(=O)COC(=O)COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


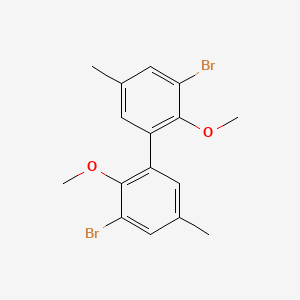
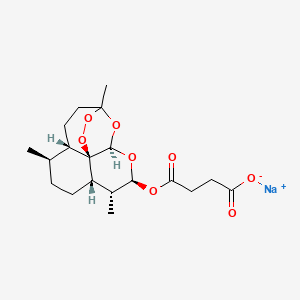
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
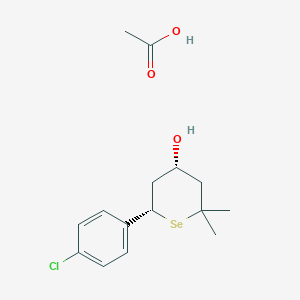
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
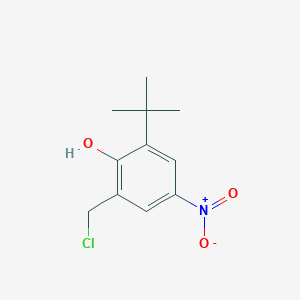
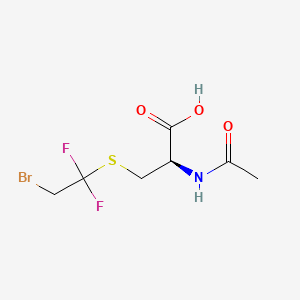
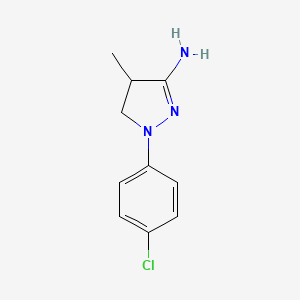

silane](/img/structure/B14434100.png)
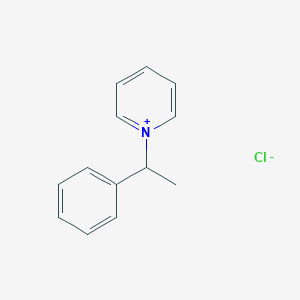
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
